molecular formula C15H12N2O2 B14124758 1-(3-Nitrobenzyl)-1H-indole

1-(3-Nitrobenzyl)-1H-indole

Cat. No.: B14124758
M. Wt: 252.27 g/mol
InChI Key: MDFJHPNZVZXMEZ-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a benzyl group substituted with a nitro group at the 3-position and an indole moiety. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrobenzyl)-1H-indole typically involves the nitration of benzylindole. One common method is the Friedel-Crafts acylation followed by nitration. The process involves:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrobenzyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Nitrobenzyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with proteins and enzymes, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Nitrobenzyl)-1H-indole
  • 1-(4-Nitrobenzyl)-1H-indole
  • 1-(3-Nitrophenyl)-1H-indole

Uniqueness

1-(3-Nitrobenzyl)-1H-indole is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its isomers .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo diverse reactions and interact with biological targets, making it valuable in scientific research and industrial applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]indole

InChI

InChI=1S/C15H12N2O2/c18-17(19)14-6-3-4-12(10-14)11-16-9-8-13-5-1-2-7-15(13)16/h1-10H,11H2

InChI Key

MDFJHPNZVZXMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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